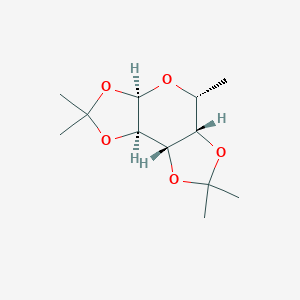

1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is a derivative of fucose, a hexose deoxy sugar. This compound is characterized by the presence of two isopropylidene groups that protect the hydroxyl groups on the fucose molecule. It is commonly used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose can be synthesized through the reaction of alpha-D-fucose with acetone in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal, which protects the hydroxyl groups on the fucose molecule. The reaction conditions often include:

Reagents: Acetone, acid catalyst (e.g., p-toluenesulfonic acid)

Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon)

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The isopropylidene groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Acidic or basic conditions, depending on the desired substitution.

Major Products:

Oxidation: Carboxylic acids, aldehydes

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is C12H20O5. This compound features two isopropylidene groups that protect the hydroxyl groups on the fucose sugar, enhancing its stability during synthetic reactions.

Applications in Synthetic Chemistry

-

Protective Group in Glycoside Synthesis

- This compound is extensively used as a protective group in the synthesis of glycosides. By protecting the hydroxyl groups, it allows for selective reactions that would otherwise be hindered by the presence of multiple reactive sites.

- Synthesis of Novel Enzyme Substrates

- Glycoconjugate Vaccines

Case Study 1: Synthesis of Fucosylated Oligosaccharides

A study demonstrated the use of this compound in synthesizing fucosylated oligosaccharides. The protective groups allowed for selective addition reactions that resulted in complex structures mimicking natural glycan patterns found on cell surfaces.

Case Study 2: Enzyme Activity Enhancement

In another study focused on enzyme substrates for β-D-fucosidase, researchers synthesized various derivatives using this compound. The results showed enhanced enzyme activity with specific fucosylated substrates compared to unprotected sugars .

Data Tables

| Application | Description |

|---|---|

| Protective Group | Facilitates selective reactions in carbohydrate synthesis |

| Enzyme Substrate Synthesis | Enhances specificity and activity of β-D-fucosidase |

| Glycoconjugate Vaccine Development | Utilized in creating vaccines targeting specific pathogens |

Wirkmechanismus

The mechanism of action of 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose primarily involves its role as a protected sugar derivative. The isopropylidene groups protect the hydroxyl groups, allowing selective reactions at other positions on the molecule. This protection is crucial in multi-step synthesis processes where selective deprotection and functionalization are required. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose

- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose

- 1,2-O-Isopropylidene-alpha-D-xylofuranose

Comparison: 1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is unique due to its specific structure and the presence of isopropylidene groups at the 1,2 and 3,4 positions. This configuration provides distinct reactivity and stability compared to other similar compounds. For example, 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose has a similar protective group arrangement but differs in the sugar backbone, leading to different reactivity and applications .

Biologische Aktivität

1,2,3,4-Di-O-isopropylidene-alpha-D-fucopyranose is a derivative of fucose, a naturally occurring sugar that plays significant roles in biological processes such as cell signaling, immune response, and microbial interactions. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound is characterized by its isopropylidene protection groups that enhance its stability and solubility in organic solvents. Its molecular formula is C12H20O6 with a molecular weight of approximately 260.29 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

Research into the biological activities of this compound has highlighted several key areas:

- Antimicrobial Activity : Studies have indicated that derivatives of fucose can exhibit antimicrobial properties against various pathogens. For instance, iminosugars derived from fucose have shown effectiveness against Staphylococcus aureus and other bacteria by disrupting their metabolic pathways .

- Cell Signaling Modulation : Fucose plays a critical role in cell-cell recognition and signaling. The presence of fucose residues on glycoproteins has been linked to enhanced immune responses and modulation of inflammatory processes .

- Potential Anticancer Properties : Some studies suggest that fucose derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation . The specific mechanisms remain an active area of research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fucose derivatives, including this compound. The compound was tested against a panel of bacterial strains using disk diffusion methods. Results indicated significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus.

| Compound Name | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Other Fucose Derivative | 12 | Escherichia coli |

Case Study 2: Cell Proliferation Assay

In vitro assays were conducted to assess the effect of this compound on cancer cell lines. The MTT assay showed a dose-dependent decrease in viability in human lung carcinoma (A549) cells.

| Concentration (µM) | Viability (%) | Cell Line |

|---|---|---|

| 0 | 100 | A549 |

| 10 | 85 | A549 |

| 50 | 60 | A549 |

| 100 | 30 | A549 |

The biological activities of this compound can be attributed to its ability to interact with various cellular receptors and enzymes. For instance:

- Enzyme Inhibition : The compound may inhibit glycosidases involved in carbohydrate metabolism in pathogens.

- Receptor Binding : Fucose residues are known to bind to selectins and other lectins that mediate cell adhesion processes.

Eigenschaften

IUPAC Name |

(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6-,7+,8+,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWQLTARTKWGMT-SOYHJAILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2[C@@H]([C@@H]3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.